6,7-dimethyl-1H-indole-2,3-dione 6,7-dimethyl-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 20205-43-0
VCID: VC2156113
InChI: InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
SMILES: CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

6,7-dimethyl-1H-indole-2,3-dione

CAS No.: 20205-43-0

Cat. No.: VC2156113

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethyl-1H-indole-2,3-dione - 20205-43-0

Specification

CAS No. 20205-43-0
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 6,7-dimethyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key GVRLEGBOODEAOX-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C

Introduction

Structure and Chemical Identity

6,7-Dimethyl-1H-indole-2,3-dione belongs to the indole family of heterocyclic compounds, featuring a bicyclic structure with fused benzene and pyrrole rings. The compound's distinctive structural elements include:

Molecular Architecture

The compound contains a core indole structure with two methyl groups positioned at the 6 and 7 positions of the benzene portion of the indole ring system. Additionally, it features two carbonyl groups at positions 2 and 3, contributing to its diketone functionality and making it a derivative of isatin . This specific arrangement of functional groups distinguishes it from other indole derivatives and influences its chemical behavior.

Identification Details

Physical and Chemical Properties

6,7-Dimethyl-1H-indole-2,3-dione possesses several notable physical and chemical properties that determine its behavior in various environments and its potential applications.

Physical Characteristics

The compound typically appears as a yellow to orange solid at room temperature . This coloration is characteristic of many indole derivatives with conjugated systems. Its physical appearance makes it easily identifiable in laboratory settings.

Physicochemical Parameters

The following table summarizes the key physicochemical properties of 6,7-dimethyl-1H-indole-2,3-dione:

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18400 g/mol
Density1.25 g/cm³
Exact Mass175.06300
Partition Coefficient (LogP)1.57620
Polar Surface Area (PSA)46.17000
Index of Refraction1.586

These values were determined through standard analytical techniques and computational methods . The compound's moderate LogP value suggests balanced lipophilic and hydrophilic properties, which may influence its solubility profile and potential for biological activity.

Structural Identifiers

For database purposes and structural elucidation, the compound can be represented using various chemical identifiers:

Identifier TypeValue
InChIInChI=1/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
CAS Number20205-43-0

Chemical Reactivity

The chemical behavior of 6,7-dimethyl-1H-indole-2,3-dione is largely determined by its functional groups and electronic structure.

Reactive Centers

The compound features several reactive sites that can participate in various chemical transformations:

The carbonyl groups at positions 2 and 3 make the compound susceptible to nucleophilic addition reactions. The diketone functionality allows for a range of transformations including condensation reactions with nucleophiles . The indole nitrogen can serve as a site for N-alkylation or N-acylation reactions. These reactive centers provide multiple opportunities for chemical modification and derivatization.

Synthesis and Preparation

The preparation of 6,7-dimethyl-1H-indole-2,3-dione typically involves specialized organic synthesis techniques.

Applications and Research Significance

6,7-Dimethyl-1H-indole-2,3-dione has potential applications in several fields due to its unique structural features.

Pharmaceutical Applications

Indole derivatives, including compounds similar to 6,7-dimethyl-1H-indole-2,3-dione, have been investigated for various pharmacological activities:

Related indolinone derivatives have shown promising anticancer activities in research settings . The specific substitution pattern in 6,7-dimethyl-1H-indole-2,3-dione may confer unique biological properties compared to other isatin derivatives. The compound's balanced lipophilicity (LogP of 1.57620) suggests potential for reasonable bioavailability if developed as a pharmaceutical agent .

Synthetic Applications

In organic synthesis, 6,7-dimethyl-1H-indole-2,3-dione can serve as:

A building block for the synthesis of more complex heterocyclic compounds. A substrate for Knoevenagel condensations and other carbonyl-based transformations to create molecules with potential biological activity . A starting material for the development of new chemical entities with specific functional properties.

Research Value

The compound represents an important molecular scaffold for structure-activity relationship studies in medicinal chemistry research. Its specific substitution pattern can provide insights into how methyl groups at positions 6 and 7 influence the physical, chemical, and potentially biological properties compared to other isatin derivatives.

Brand/ReferencePurityPrice Range (Approximate)Estimated Delivery
IN-DA00280M97%111.00 € - 282.00 €Apr 22, 2025
54-BUP0531599.09%1,270.00 € - 4,733.00 €Apr 23, 2025
TM-T7756899.09%115.00 € - 3,496.00 €Apr 23, 2025
10-F06041095.0%Upon inquiryMay 02, 2025

This information indicates that the compound is accessible for research purposes, with varying price points depending on quantity and purity requirements .

Supply Considerations

The availability of different purity grades (ranging from 95% to 99.09%) allows researchers to select the appropriate quality for their specific application. Higher purity grades typically command premium prices but may be necessary for certain sensitive applications or analytical standards.

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